molecular formula C23H32O5 B145554 15(R)-17-Phenyl trinor prostaglandin F2alpha

15(R)-17-Phenyl trinor prostaglandin F2alpha

Cat. No.: B145554
M. Wt: 388.5 g/mol
InChI Key: YFHHIZGZVLHBQZ-MTDOSWCTSA-N
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Description

17-phenyl trinor Prostaglandin F2α N-ethyl amide (17-phenyl trinor PGF2α) is an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug, sold under the Allergan trade name 17-phenyl trinor PGF2α ethyl amide. Investigations in our lab have shown that 17-phenyl trinor PGF2α ethyl amide is converted by an amidase enzymatic activity in the human cornea to yield the corresponding free acid, with a conversion rate of about 25 µg/cornea/24 hours. The free acid, 17-phenyl trinor PGF2α, is a potent FP receptor agonist. 15(R)-17-phenyl trinor PGF2α is the 15-epi, or “unnatural” isomer of this active free acid metabolite. It has much diminished FP receptor-mediated activity, which is generally 1.5 to 2 logs less than the 15(S)-isomer. In human and animal models of glaucoma, FP receptor agonist activity corresponds very closely with intraocular hypotensive activity.

Mechanism of Action

Target of Action

The primary target of 15®-17-Phenyl trinor prostaglandin F2alpha is the Prostaglandin F2α receptor (FP receptor) . This receptor is a G protein-coupled receptor (GPCR) that is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

15®-17-Phenyl trinor prostaglandin F2alpha acts by binding to the FP receptor . It is a less potent epimer of the naturally occurring mammalian autacoid PGF2α . Its reduced potency might be due to its reduced affinity for FP receptors .

Biochemical Pathways

The action of 15®-17-Phenyl trinor prostaglandin F2alpha is involved in the regulation of several biochemical pathways. It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . This suggests that PGF2α and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .

Pharmacokinetics

It is known that the elimination half-life of prostaglandin f2α, a related compound, is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma .

Result of Action

The action of 15®-17-Phenyl trinor prostaglandin F2alpha results in various molecular and cellular effects. For instance, through the FP receptor, PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Biochemical Analysis

Biochemical Properties

15®-17-Phenyl trinor prostaglandin F2alpha interacts with various enzymes, proteins, and other biomolecules. It acts on its specific cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . It has been shown to have reduced affinity for FP receptors, which might be due to its unique structure .

Cellular Effects

15®-17-Phenyl trinor prostaglandin F2alpha has significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress tumor volume in breast cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 15®-17-Phenyl trinor prostaglandin F2alpha involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with the FP receptor .

Temporal Effects in Laboratory Settings

Over time, the effects of 15®-17-Phenyl trinor prostaglandin F2alpha can change in laboratory settings. It has been shown that the plasma clearance of this compound is slower in mares than in heifers, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 15®-17-Phenyl trinor prostaglandin F2alpha vary with different dosages in animal models. For instance, in sheep, the minimal effective systemic dose is 144 μg/kg body weight, while in cattle, the dose is about 40 μg/kg body weight .

Metabolic Pathways

15®-17-Phenyl trinor prostaglandin F2alpha is involved in various metabolic pathways. It is formed through COXs on arachidonic acid via a two-step enzymatic process . The metabolism of this compound is mediated by NAD±dependent 15-hydroxyprostaglandin dehydrogenase (PGDH), which catalyzes the initial rate-limiting step in the conversion of prostaglandins to their inactive 15-keto metabolites .

Transport and Distribution

15®-17-Phenyl trinor prostaglandin F2alpha is transported and distributed within cells and tissues. After synthesis, prostaglandins are transported into the extracellular microenvironment through simple diffusion .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHIZGZVLHBQZ-MTDOSWCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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15(R)-17-Phenyl trinor prostaglandin F2alpha
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